molecular formula C43H68O3 B12817089 Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate CAS No. 60474-62-6

Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate

Cat. No.: B12817089
CAS No.: 60474-62-6
M. Wt: 633.0 g/mol
InChI Key: KUXNVSCEYRWPSC-UHFFFAOYSA-N
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Description

Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a synthetic organic compound with the molecular formula C43H68O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-nonylphenyl carbonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl p-nonylphenyl carbonate typically involves the esterification of cholesterol with p-nonylphenyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Cholesterol and p-nonylphenyl chloroformate.

    Reaction Conditions: The reaction is conducted in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

    Procedure: Cholesterol is dissolved in the solvent, and p-nonylphenyl chloroformate is added dropwise with stirring. The base is then added to the mixture to facilitate the reaction.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure cholest-5-en-3beta-yl p-nonylphenyl carbonate.

Industrial Production Methods

In an industrial setting, the production of cholest-5-en-3beta-yl p-nonylphenyl carbonate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ch

Properties

CAS No.

60474-62-6

Molecular Formula

C43H68O3

Molecular Weight

633.0 g/mol

IUPAC Name

[2-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-nonylphenyl] hydrogen carbonate

InChI

InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-32-18-23-40(46-41(44)45)36(28-32)33-24-26-42(5)34(29-33)19-20-35-38-22-21-37(31(4)16-14-15-30(2)3)43(38,6)27-25-39(35)42/h18-19,23,28,30-31,33,35,37-39H,7-17,20-22,24-27,29H2,1-6H3,(H,44,45)

InChI Key

KUXNVSCEYRWPSC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OC(=O)O)C2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C

Origin of Product

United States

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